![molecular formula C19H18FNO3 B2654164 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide CAS No. 2034599-98-7](/img/structure/B2654164.png)
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide is a compound that features a benzofuran ring, a hydroxypropyl group, and a fluorophenyl acetamide moiety. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide typically involves the formation of the benzofuran ring followed by the introduction of the hydroxypropyl and fluorophenyl acetamide groups. One common method involves the reaction of 2-hydroxybenzaldehyde with an appropriate acetophenone derivative under acidic conditions to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The benzofuran ring can be reduced under specific conditions to form dihydrobenzofuran derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and microbial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the fluorophenyl acetamide moiety can contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound used in phototherapy.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide is unique due to its combination of a benzofuran ring, hydroxypropyl group, and fluorophenyl acetamide moiety. This unique structure provides a distinct set of biological activities and potential therapeutic applications, setting it apart from other benzofuran derivatives .
Eigenschaften
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c1-19(23,17-11-14-4-2-3-5-16(14)24-17)12-21-18(22)10-13-6-8-15(20)9-7-13/h2-9,11,23H,10,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUWCGKKFYNECD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

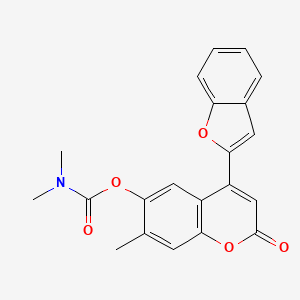
![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2654085.png)
![N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2654086.png)
![3-Fluorosulfonyloxy-5-[methyl-(1-methyl-2-oxopyrrolidin-3-yl)carbamoyl]pyridine](/img/structure/B2654087.png)
![(E)-4-(Dimethylamino)-N-[[4-(2-methoxyphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2654088.png)
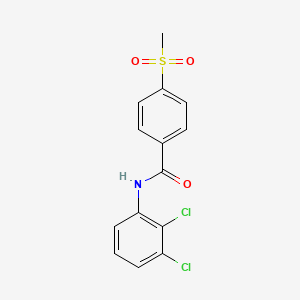
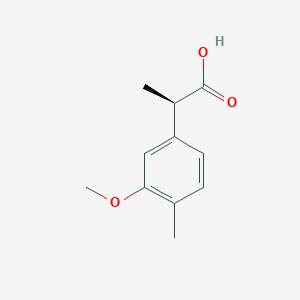
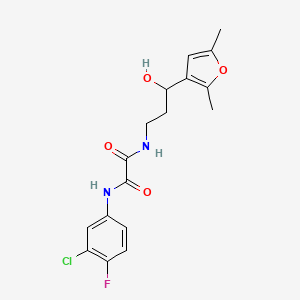
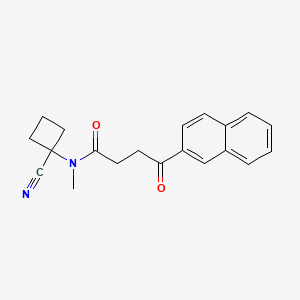
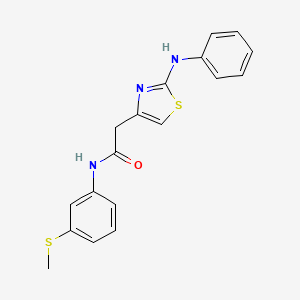
![1-[(4-fluorophenyl)methyl]-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2654096.png)
![{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid](/img/structure/B2654099.png)
![8-{[(4-methoxyphenyl)methyl]amino}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2654105.png)
